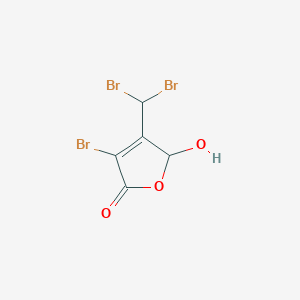

3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

描述

3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is a brominated furanone derivative. This compound is of interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The presence of bromine atoms and a hydroxyl group in its structure contributes to its reactivity and potential biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone typically involves the bromination of furanone derivatives. One common method involves the bromination of 5-hydroxy-2(5H)-furanone using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

化学反应分析

Types of Reactions

3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The bromine atoms can be reduced to form less halogenated derivatives.

Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 3-bromo-4-(dibromomethyl)-2(5H)-furanone.

Reduction: Formation of less brominated furanone derivatives.

Substitution: Formation of substituted furanone derivatives with various functional groups.

科学研究应用

Biological Activities

The biological significance of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is notable, particularly in the following areas:

- Antimicrobial Properties : Research indicates that compounds with a similar furanone structure exhibit significant antimicrobial activity against various pathogens, including antibiotic-resistant strains. This suggests potential applications in developing new antimicrobial agents .

- Quorum Sensing Inhibition : Some studies have highlighted the ability of brominated furanones to disrupt quorum sensing mechanisms in bacteria. This can inhibit biofilm formation and virulence factor production, making them candidates for use in treating infections caused by biofilm-forming bacteria .

Industrial Applications

The industrial applications of this compound extend to:

- Water Treatment : As a brominated analog of MX (a known micropollutant), it serves as a model compound for studying the behavior of halogenated furanones in chlorinated water systems. Understanding its stability and degradation pathways is crucial for assessing risks associated with water treatment processes .

- Pharmaceutical Development : The compound's structural characteristics make it a valuable precursor in synthesizing pharmaceuticals. Its reactivity allows for modifications that can lead to biologically active derivatives .

Case Studies and Research Findings

作用机制

The mechanism of action of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone involves its interaction with biological molecules. The bromine atoms and hydroxyl group can form hydrogen bonds and halogen bonds with target proteins and enzymes, potentially inhibiting their activity. The compound may also induce oxidative stress in cells, leading to cell death in certain types of cancer cells.

相似化合物的比较

Similar Compounds

3-Bromo-4,5-dihydroxybenzaldehyde: Another brominated compound with antioxidant and antimicrobial properties.

2-Bromo-4-chlorobenzaldehyde: A brominated benzaldehyde derivative with similar reactivity.

Uniqueness

3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is unique due to the presence of both bromine atoms and a hydroxyl group on the furanone ring, which imparts distinct chemical and biological properties

生物活性

3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is a brominated furanone derivative recognized for its unique chemical structure and potential biological activities. This compound, with the molecular formula , features multiple bromine atoms and a hydroxyl group, contributing to its reactivity and biological significance. Its synthesis typically involves bromination processes under controlled conditions, making it an interesting subject for research in chemistry, biology, and medicine .

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The presence of bromine atoms allows for the formation of hydrogen bonds and halogen bonds with proteins and enzymes, which may inhibit their activity. Additionally, this compound has been shown to induce oxidative stress in cells, leading to cell death in certain cancer types .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds in the furanone class have been studied for their ability to disrupt biofilm formation in bacteria. For instance, related furanones have been reported to inhibit the biofilm formation of Escherichia coli, suggesting that this compound may also possess similar capabilities .

Cytotoxicity and Anticancer Activity

Studies have explored the cytotoxic effects of halogenated furanones, including this compound. These compounds have demonstrated potential anticancer activities by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other brominated furanones:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer |

| 4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Structure | Biofilm inhibition, quorum sensing disruption |

| 3-Bromo-2(5H)-furanone | Structure | Antimicrobial properties |

Case Studies

- Antimicrobial Activity : A study demonstrated that related furanones could reduce biofilm thickness by 55% at a concentration of 60 µg/ml against E. coli, indicating a strong potential for controlling bacterial infections without toxicity .

- Cytotoxic Effects : Research on halogenated furanones showed that they could induce cell death in cancer cells through oxidative stress pathways, highlighting their potential as anticancer agents .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, and what are their key challenges?

- Methodological Answer : The synthesis of brominated furanones typically involves halogenation of precursor molecules, such as 5-hydroxy-2(5H)-furanone derivatives. For example, catalytic cyclization of glyoxylic acid derivatives with halogenating agents (e.g., bromine or N-bromosuccinimide) under controlled pH and temperature conditions has been reported . Key challenges include achieving regioselectivity in bromination, managing the instability of intermediates, and minimizing side reactions (e.g., hydrolysis or isomerization). Computational modeling can guide reaction optimization by predicting electron density distributions at reactive sites .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substituent positions and stereochemistry. X-ray crystallography is critical for resolving tautomeric forms and verifying the dibromomethyl group's configuration . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. For unstable derivatives, low-temperature crystallography or rapid spectroscopic analysis under inert conditions is recommended .

Q. What are the known antibacterial or biofilm-inhibitory properties of brominated furanones?

- Methodological Answer : Brominated furanones exhibit antibacterial activity by interfering with quorum sensing (QS) pathways, as demonstrated in Bacillus subtilis and Pseudomonas aeruginosa models . Standardized biofilm inhibition assays (e.g., crystal violet staining or confocal microscopy) quantify efficacy. For example, sub-inhibitory concentrations (5–20 µg/mL) disrupt biofilm formation without bactericidal effects, suggesting non-lethal QS modulation . Comparative studies against chlorinated analogs (e.g., MX) reveal halogenation patterns influence potency and selectivity .

Advanced Research Questions

Q. How do computational chemistry approaches aid in predicting the reactivity and electronic properties of brominated furanones?

- Methodological Answer : Density functional theory (DFT) calculations evaluate molecular orbital energies (HOMO-LUMO gaps), ionization potentials, and electron affinity to predict reactivity . For this compound, simulations reveal bromine substituents increase electrophilicity, enhancing interactions with nucleophilic targets (e.g., DNA or bacterial proteins). Solvent effects and pH-dependent tautomerism are modeled using polarizable continuum models (PCM) to refine stability predictions .

Q. What methodologies are employed to assess the mutagenic potential of this compound in environmental contexts?

- Methodological Answer : Mutagenicity is assessed via the Ames test (Salmonella strains TA98/TA100) to detect frameshift or base-pair mutations . Micronucleus assays in mammalian cells (e.g., CHO-K1) quantify clastogenicity . For environmental risk, isomerization and hydrolytic degradation products (e.g., EMX) are analyzed using LC-MS/MS, as pH and chlorination influence persistence . Chronic exposure studies in rodent models (e.g., Wistar rats) evaluate carcinogenicity, with endpoints including tumor incidence and histopathology .

Q. How can structural modifications of the furanone core enhance its bioactivity while minimizing toxicity?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest replacing bromine with less electronegative groups (e.g., methyl or phenyl) reduces genotoxicity while retaining antibacterial activity . Functionalization at the C5-hydroxy group (e.g., esterification) improves stability and bioavailability . In silico toxicity prediction tools (e.g., ProTox-II) prioritize derivatives with lower Ames test scores and higher LD50 values. Hybrid molecules combining furanone scaffolds with natural product motifs (e.g., coumarins) show promise in balancing efficacy and safety .

Q. What experimental strategies resolve contradictions in reported bioactivity data across different studies on brominated furanones?

- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., bacterial strain specificity, exposure duration). Standardized protocols (e.g., CLSI guidelines for MIC determination) and inter-laboratory validation studies improve reproducibility . Meta-analyses of genotoxicity data differentiate direct DNA damage (e.g., comet assay results) from indirect oxidative stress mechanisms (e.g., ROS quantification) . Comparative dose-response analyses reconcile antibacterial efficacy (µg/mL range) with mutagenicity thresholds (ng/mL range), highlighting context-dependent risk-benefit profiles .

属性

IUPAC Name |

4-bromo-3-(dibromomethyl)-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br3O3/c6-2-1(3(7)8)4(9)11-5(2)10/h3-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPCZAUMFXUDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=C(C(=O)O1)Br)C(Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021506 | |

| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132059-53-1 | |

| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132059-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-4-(DIBROMOMETHYL)-5-HYDROXY-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W8WIE8S84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。